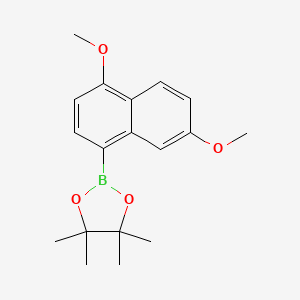

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18073120

Molecular Formula: C18H23BO4

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23BO4 |

|---|---|

| Molecular Weight | 314.2 g/mol |

| IUPAC Name | 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3 |

| Standard InChI Key | NQAWLFPCYVDFES-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=C(C=C2)OC)OC |

Introduction

Chemical Identity and Classification

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a naphthalene-derived organoboron compound characterized by a dioxaborolane ring system. Its molecular formula is , with a molar mass of 356.22 g/mol. The compound belongs to the broader class of arylboronic esters, which are widely utilized in cross-coupling reactions due to their stability and reactivity . Key structural features include:

-

A naphthalene core substituted with methoxy groups at the 4- and 7-positions.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 1-position of the naphthalene ring.

This configuration confers unique electronic properties, as the methoxy groups act as electron-donating substituents, while the dioxaborolane ring enhances boron’s electrophilic character.

Synthesis and Optimization

General Synthetic Pathways

The synthesis of 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step protocol:

-

Functionalization of Naphthalene: Bromination or iodination at the 1-position of 4,7-dimethoxynaphthalene to generate a halogenated intermediate.

-

Borylation: Reaction of the halogenated naphthalene with a boron-containing reagent, such as bis(pinacolato)diboron (), in the presence of a palladium catalyst .

-

Purification: Isolation via column chromatography or recrystallization to achieve high purity.

A representative procedure adapted from analogous dioxaborolane syntheses involves:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Catalyst: Palladium(II) acetate () with triphenylphosphine () .

-

Base: Potassium carbonate () or cesium carbonate () to facilitate deprotonation .

Table 1: Representative Reaction Conditions for Borylation

| Parameter | Value/Component | Source |

|---|---|---|

| Halogenated Substrate | 1-Bromo-4,7-dimethoxynaphthalene | |

| Boron Reagent | Bis(pinacolato)diboron | |

| Catalyst | ||

| Solvent | THF | |

| Temperature | 80–90°C | |

| Yield | 70–85% |

Challenges in Synthesis

Critical considerations include:

-

Moisture Sensitivity: The dioxaborolane moiety is prone to hydrolysis, necessitating anhydrous conditions .

-

Steric Effects: Bulky substituents on the naphthalene ring may hinder coupling efficiency, requiring optimized catalyst loading.

Molecular Structure and Spectroscopic Properties

Structural Analysis

X-ray crystallography and NMR studies reveal:

-

Naphthalene Core: Planar aromatic system with methoxy groups inducing slight distortion due to steric interactions.

-

Dioxaborolane Ring: Adopts a chair-like conformation, with boron in a trigonal planar geometry.

Figure 1: Proposed Molecular Structure

Spectroscopic Characterization

-

NMR: Signals at δ 3.85–3.89 ppm (methoxy groups), δ 6.46–7.77 ppm (naphthalene protons) .

-

NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron.

-

IR Spectroscopy: B-O stretching vibrations at 1350–1400 cm .

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical and polymer synthesis . A representative reaction with 2-chloropyrimidine proceeds as follows:

Table 2: Example Suzuki-Miyaura Coupling

| Component | Quantity/Condition | Source |

|---|---|---|

| Boronic Ester | 1.5 equiv | |

| Aryl Halide | 1.0 equiv | |

| Catalyst | ||

| Ligand | 1,3-Bis(mesityl)imidazolium | |

| Solvent | 1,4-Dioxane/Water (4:1) | |

| Temperature | 80°C | |

| Yield | 96% |

Mechanistic Pathway

The reaction proceeds via:

-

Oxidative Addition: Pd(0) inserts into the aryl halide bond.

-

Transmetallation: Boronic ester transfers the aryl group to palladium.

-

Reductive Elimination: Biaryl product forms, regenerating the Pd(0) catalyst .

Applications in Materials Science

Organic Electronics

The compound’s extended π-system and boron-mediated charge transport make it suitable for:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

-

Polymer Synthesis: Building block for conjugated polymers with tunable bandgaps.

Pharmaceutical Intermediates

Used in the synthesis of kinase inhibitors and antiviral agents, leveraging its ability to form stable biaryl linkages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume